![molecular formula C27H17Cl2F3N4O B11521997 N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 5649-02-5](/img/structure/B11521997.png)
N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple halogen substitutions and a trifluoromethyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
The synthesis of N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of halogen atoms and aromatic rings makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings and the pyrazolo[1,5-a]pyrimidine core. Common reagents include halogenating agents, alkylating agents, and acylating agents.
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions are often used to introduce various substituents, utilizing palladium catalysts and boronic acids
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, as antiviral agents. Research indicates that derivatives of this compound can inhibit the RNA-dependent RNA polymerase (RdRP) of influenza A virus by disrupting the PA-PB1 interface. This mechanism is crucial for viral replication and presents a promising target for developing new antiviral therapies .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory activity. In silico studies utilizing molecular docking techniques suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could lead to new anti-inflammatory drugs .
Anticancer Potential
Research into the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives has shown that they can exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that certain structural modifications enhance their efficacy against specific cancer types. The ability of these compounds to induce apoptosis in cancer cells underscores their potential as therapeutic agents in oncology .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves straightforward chemical transformations, allowing for the exploration of its structure-activity relationships (SAR). Understanding how variations in its chemical structure affect biological activity is essential for optimizing its pharmacological properties .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, it disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to fit into the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- N-(4-acetylphenyl)-3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and chemical properties. The unique combination of substituents in N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide contributes to its distinct profile, making it a valuable compound for further research and development .
Biological Activity
N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound can be characterized by its complex structure, which includes:
- Chemical Formula : C₁₈H₁₅Cl₂F₃N₄O
- Molecular Weight : 393.24 g/mol
- CAS Number : 66616817
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities through multiple mechanisms. The specific mechanisms for this compound are still under investigation but may include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in inflammatory processes.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
Analgesic and Anti-inflammatory Properties
A study highlighted the compound's significant analgesic and anti-inflammatory activities. It demonstrated superior efficacy compared to traditional NSAIDs like celecoxib and indomethacin, with IC50 values indicating potent inhibition of COX enzymes:
Enzyme | IC50 (μM) | Selectivity Index |
---|---|---|
COX-1 | 5.40 | 344.56 |
COX-2 | 0.01 | |
5-LOX | 1.78 |
These findings suggest that the compound could serve as a promising candidate for developing new anti-inflammatory drugs with fewer side effects than existing options .
Antimicrobial Activity
The compound's antimicrobial efficacy was evaluated against various pathogens. In vitro tests revealed notable activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for several derivatives . This indicates potential for further development as an anti-tubercular agent.
Case Studies
Several studies have documented the biological activity of similar pyrazolo[1,5-a]pyrimidine derivatives:
- Study on COX Inhibition : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties, with some compounds exhibiting over 60% edema inhibition compared to celecoxib .
- Antitubercular Activity : A recent study synthesized novel substituted benzamide derivatives that showed significant activity against Mycobacterium tuberculosis, reinforcing the potential of pyrazolo derivatives in treating tuberculosis .
Properties
CAS No. |
5649-02-5 |
---|---|
Molecular Formula |
C27H17Cl2F3N4O |
Molecular Weight |
541.3 g/mol |
IUPAC Name |
N-benzyl-3-chloro-5-(4-chlorophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C27H17Cl2F3N4O/c28-19-13-11-18(12-14-19)21-15-22(27(30,31)32)36-25(33-21)23(29)24(34-36)26(37)35(20-9-5-2-6-10-20)16-17-7-3-1-4-8-17/h1-15H,16H2 |
InChI Key |
QEAFAXRRKGOPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=C(C=C5)Cl)C(F)(F)F |
Origin of Product |
United States |
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